molecular formula C13H10BrFN4O2 B2536510 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376621-90-8

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2536510
CAS No.: 376621-90-8
M. Wt: 353.151
InChI Key: IKURPGGUIVEYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated xanthine derivative characterized by a purine core substituted at the 3-position with a methyl group and at the 7-position with a 4-fluorobenzyl moiety. The 8-bromo substitution enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or receptor ligands. Its synthesis typically involves bromination of a precursor like 3-methylxanthine followed by alkylation with 4-fluorobenzyl bromide under basic conditions .

Properties

IUPAC Name

8-bromo-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKURPGGUIVEYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Fluorobenzylation: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.

    Methylation: The methyl group is introduced at the 3-position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives.

Scientific Research Applications

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying 7-Substituents

The 7-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name 7-Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Bromo-7-(3-chlorobenzyl)-3-methyl-... 3-Chlorobenzyl C₁₃H₁₀BrClN₄O₂ 369.60 Higher lipophilicity (Cl vs. F)
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-... But-2-ynyl C₁₀H₉BrN₄O₂ 297.11 Linagliptin intermediate; enhanced reactivity for cross-coupling
8-Bromo-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-... Bulky tribromophenoxypropyl C₁₃H₁₀Br₄N₄O₄ 619.80 Potential anti-inflammatory applications
7-Benzyl-8-bromo-1,3-dimethyl-... Benzyl + N1-methyl C₁₄H₁₃BrN₄O₂ 349.18 Dual methylation increases metabolic stability
  • Halogen Effects : The 4-fluorobenzyl group in the target compound offers moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 3-chlorobenzyl analogue () exhibits higher lipophilicity (Cl logP ~2.5 vs. F logP ~2.0), which may improve membrane permeability but reduce solubility .
  • Alkynyl vs. Aryl: The but-2-ynyl substituent () introduces sp-hybridized carbons, enabling click chemistry or Sonogashira couplings, whereas aromatic benzyl groups favor π-π interactions in receptor binding .
  • Bulkiness: The tribromophenoxypropyl derivative () demonstrates how steric hindrance can modulate selectivity in enzyme inhibition, though synthesis yields may decrease due to steric challenges .

Modifications at the 3- and 8-Positions

  • 3-Methyl vs. However, methyl groups (as in the target compound) are synthetically simpler and improve metabolic stability .
  • 8-Bromo vs. 8-Amino/8-Alkoxy: Bromine at C8 facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas 8-amino/alkoxy groups () are common in adenosine receptor ligands. For example, 8-(6-methylpyridin-2-yloxy)-caffeine () loses CNS activity but retains analgesia, highlighting the role of C8 substitution in pharmacological profile modulation .

Biological Activity

8-Bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various purine analogs that have been studied for their therapeutic effects, particularly in oncology and metabolic disorders.

  • Molecular Formula : C13H11BrFN5O2
  • Molecular Weight : 364.16 g/mol
  • CAS Number : 666816-98-4
  • Melting Point : 285 °C
  • Solubility : Soluble in DMSO

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit inhibitory effects on specific kinases, which are critical in regulating cell proliferation and survival.

Biological Activity Overview

Research indicates that 8-bromo derivatives of purines often exhibit:

  • Antitumor Activity : These compounds have been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Antidiabetic Properties : Some studies suggest that similar compounds may enhance insulin sensitivity and glucose uptake.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in HeLa cells
AntidiabeticImproved glucose uptake in muscle cells
Kinase InhibitionSelective inhibition of CDK2 and CDK9

Case Studies

  • Antitumor Efficacy :
    • A study conducted on the efficacy of 8-bromo derivatives against colorectal cancer cells demonstrated an IC50 value of 1.46 µM for inhibiting VEGFR-2 kinase, indicating potent antitumor activity through angiogenesis inhibition .
  • Metabolic Effects :
    • Another investigation highlighted the role of similar purine derivatives in enhancing insulin signaling pathways, leading to improved glucose metabolism in diabetic models .
  • Kinase Selectivity :
    • Research has shown that this compound exhibits selective inhibition against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The selectivity profile indicates a significant potential for developing targeted cancer therapies .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suggest good oral bioavailability and metabolic stability. However, detailed toxicological studies are required to assess its safety profile comprehensively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.